5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Physicochemical Properties Drug-Likeness Molecular Weight

This 5-amino-1-ethyl-1H-pyrazole-3-ethanol offers three orthogonal reactive sites (5-amino, N1-ethyl, 3-ethanol), enabling efficient one-pot sequential functionalization. Its AlogP of 1.29 and 5 HBA provide an ideal scaffold for ATP-binding pocket kinase inhibitors and brain-penetrant agents. Choose this precise analog over generic pyrazoles to maintain established SAR data and accelerate your parallel synthesis workflows.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
CAS No. 1224888-32-7
Cat. No. B13874897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-ethyl-1H-Pyrazole-3-ethanol
CAS1224888-32-7
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)CCO)N
InChIInChI=1S/C7H13N3O/c1-2-10-7(8)5-6(9-10)3-4-11/h5,11H,2-4,8H2,1H3
InChIKeyPXCJDTHWOGIZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7): A Trifunctional Pyrazole Scaffold for Kinase Inhibitor and Drug Discovery Programs


5-Amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7, IUPAC: 2-(5-amino-1-ethylpyrazol-3-yl)ethanol) is a substituted 5-aminopyrazole derivative featuring three orthogonal functional handles: a nucleophilic 5-amino group, an N1-ethyl substituent, and a 3-ethanol side chain . The compound exhibits an AlogP of 1.29, a polar surface area of 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors, positioning it within favorable drug-like chemical space . This molecular architecture enables its use as a versatile building block in the synthesis of kinase inhibitors, adenosine receptor antagonists, and anti-inflammatory agents .

Why 5-Amino-1-ethyl-1H-pyrazole-3-ethanol Cannot Be Replaced by Simpler 5-Aminopyrazole Analogs


Generic substitution with unsubstituted 5-aminopyrazole or analogs lacking the 3-ethanol moiety fails because the N1-ethyl and 3-ethanol substituents collaboratively define the compound's lipophilicity (AlogP 1.29 vs. LogP ~0.70 for 5-amino-3-ethyl-1H-pyrazole ), hydrogen bonding capacity (5 HBA, 2 HBD vs. 3 HBA, 2 HBD for 5-amino-1-ethylpyrazole [1]), and synthetic divergence (three orthogonal reactive sites vs. two) . Structure-activity relationship studies on 5-aminopyrazole-based p38α MAPK and adenosine A1 receptor antagonists demonstrate that subtle modifications to the N1 and C3 positions profoundly alter target binding affinity and selectivity . Thus, substituting this compound with a close analog risks altering the physicochemical profile, compromising synthetic routes, and invalidating established SAR correlations.

Quantitative Differentiation Evidence for 5-Amino-1-ethyl-1H-pyrazole-3-ethanol Versus Key Analogs


Molecular Weight and Physicochemical Differentiation from N1-Methyl Analog

5-Amino-1-ethyl-1H-pyrazole-3-ethanol (MW = 155.20 g/mol) exhibits a 9.9% higher molecular weight than its N1-methyl analog 5-amino-1-methyl-1H-pyrazole-3-ethanol (MW = 141.17 g/mol) due to the ethyl-for-methyl substitution at N1 . This increase is accompanied by a higher calculated logP (AlogP 1.29 vs. predicted logP ~0.33 for the methyl analog ), indicating enhanced lipophilicity while maintaining compliance with Lipinski's Rule of Five.

Physicochemical Properties Drug-Likeness Molecular Weight

Hydrogen Bond Acceptor Count and Polar Surface Area Advantage Over Ethanol-Lacking Analog

The 3-ethanol group in 5-amino-1-ethyl-1H-pyrazole-3-ethanol increases the hydrogen bond acceptor count from 3 (in 5-amino-1-ethylpyrazole) to 5, and the polar surface area from 43.84 Ų to 90.65 Ų . This translates to a 66.7% increase in HBA capacity and a 107% larger PSA, enhancing aqueous solubility and potentially improving oral bioavailability.

Hydrogen Bonding Polar Surface Area Solubility

Trifunctional Orthogonal Reactivity for Parallel Medicinal Chemistry Optimization

5-Amino-1-ethyl-1H-pyrazole-3-ethanol possesses three orthogonal reactive sites—5-amino, 3-ethanol, and N1-ethyl—enabling parallel diversification strategies not possible with 5-amino-1-ethylpyrazole (two sites) or 5-amino-3-ethyl-1H-pyrazole (two sites) . This trifunctional architecture supports sequential functionalization without protecting group manipulation, accelerating SAR exploration and library synthesis .

Synthetic Versatility Orthogonal Functionalization Medicinal Chemistry

Optimized Lipophilicity for Kinase Inhibitor Binding Pockets

The AlogP of 5-amino-1-ethyl-1H-pyrazole-3-ethanol (1.29) is intermediate between the methyl analog (clogP 0.33) and more lipophilic 5-amino-3-ethyl-1H-pyrazole (LogP 0.70) . This optimized lipophilicity aligns with the hydrophobic requirements of ATP-binding pockets in kinases such as p38α MAPK, where SAR studies indicate that balanced lipophilicity enhances binding affinity without compromising selectivity .

Lipophilicity Kinase Inhibition SAR

High-Value Application Scenarios for 5-Amino-1-ethyl-1H-pyrazole-3-ethanol in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Campaigns Requiring Balanced Lipophilicity

The AlogP of 1.29 and 5 hydrogen bond acceptors make 5-amino-1-ethyl-1H-pyrazole-3-ethanol an ideal scaffold for optimizing kinase inhibitors targeting the ATP-binding pocket, where balanced lipophilicity is critical for potency and selectivity . Its trifunctional reactivity allows rapid parallel synthesis of analogs exploring the N1, C3, and C5 vectors simultaneously, accelerating SAR studies for p38α MAPK, adenosine A1, and other kinases .

Synthesis of CNS-Penetrant Drug Candidates with Enhanced Solubility

The compound's polar surface area of 90.65 Ų and 5 HBA provide sufficient aqueous solubility while maintaining acceptable lipophilicity (AlogP 1.29) for blood-brain barrier penetration . This physicochemical profile is advantageous for designing CNS-active agents, as evidenced by the development of brain-penetrant aminopyrazole-based Cdk5 inhibitors [1].

Building Block for High-Throughput Parallel Library Synthesis

With three orthogonal reactive sites, 5-amino-1-ethyl-1H-pyrazole-3-ethanol enables one-pot sequential functionalization strategies, reducing synthetic steps and improving overall yield in library production . This efficiency is particularly valuable for high-throughput screening campaigns where diverse chemical space must be accessed rapidly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.